molecular formula C7H9F3O2 B1472530 2-(2,2,2-Trifluoroethyl)pent-4-enoic acid CAS No. 1871559-90-8

2-(2,2,2-Trifluoroethyl)pent-4-enoic acid

Cat. No.: B1472530
CAS No.: 1871559-90-8
M. Wt: 182.14 g/mol
InChI Key: CQVXWBSWSKTOSW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pent-4-enoic acid is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-2-3-5(6(11)12)4-7(8,9)10/h2,5H,1,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXWBSWSKTOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)pent-4-enoic acid typically involves the reaction of 2,2,2-trifluoroethyl methacrylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pent-4-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The trifluoroethyl group enhances lipophilicity, improving the pharmacokinetic profiles of drugs. This characteristic is crucial for developing compounds with better absorption and distribution properties.
    • Case studies have shown that derivatives of 2-(2,2,2-trifluoroethyl)pent-4-enoic acid exhibit promising activity against various targets in cancer therapy and infectious diseases.
  • Antimicrobial Agents :
    • Research indicates that fluorinated compounds can exhibit enhanced antimicrobial activity. The introduction of the trifluoroethyl group has been associated with increased potency against resistant strains of bacteria and fungi.
  • Asymmetric Synthesis :
    • The compound has been utilized in asymmetric synthesis reactions, particularly in the formation of chiral centers. Its role as a substrate in copper-catalyzed reactions demonstrates its utility in synthesizing complex molecules with high enantioselectivity .

Applications in Materials Science

  • Polymer Chemistry :
    • This compound is explored as a monomer in the synthesis of fluorinated polymers. These materials exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications.
    • Table 1 summarizes the properties of polymers derived from this compound:
Polymer TypeThermal StabilityChemical ResistanceApplications
Fluorinated PolymersHighExcellentCoatings, seals, membranes
CopolymersModerateGoodAdhesives, films

Environmental Applications

  • Pesticide Formulations :
    • The compound's efficacy as a pesticide has been investigated due to its ability to target specific biochemical pathways in pests while minimizing toxicity to non-target organisms.
    • Studies have demonstrated that formulations including this compound show improved effectiveness compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroethyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-enoic acid: A structurally similar compound with a double bond at position 4.

    2,2,2-Trifluoroethyl methacrylate: Another trifluoroethyl-containing compound used in polymer chemistry.

    2,2,2-Trifluoroethyl undec-10-enoate: A related compound with applications in drug delivery and polymerization.

Uniqueness

2-(2,2,2-Trifluoroethyl)pent-4-enoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound for various applications in research and industry.

Biological Activity

2-(2,2,2-Trifluoroethyl)pent-4-enoic acid is a fluorinated compound that has garnered interest in various fields of research, particularly in organic synthesis and biological applications. Its unique trifluoroethyl group imparts distinctive electronic and steric properties, influencing its reactivity and potential interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's lipophilicity and alters its acid-base properties, which can influence metabolic pathways and enzyme activities.

Key Mechanisms:

  • Ligand Binding: The compound can act as a ligand for various receptors, potentially modulating their activity.
  • Enzyme Interaction: It may inhibit or activate specific enzymes through competitive or non-competitive mechanisms due to its structural characteristics.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that this compound may have potential as an antitumor agent. Its ability to inhibit cell proliferation in cancer cell lines has been documented.
  • Metabolic Effects: The introduction of fluorine into the molecular structure can lead to altered metabolic processes. Fluorinated compounds often exhibit unique metabolic pathways that can result in enhanced or inhibited enzyme activity .
  • Toxicological Considerations: The biological effects of fluorinated compounds can include hepatotoxicity and other adverse effects due to their interaction with metabolic enzymes .

Case Studies

Several studies have explored the biological implications of this compound:

Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound on various breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). The results indicated a concentration-dependent inhibition of cell growth:

Cell LineIC50 (24h) μMIC50 (72h) μM
MCF-7105
SK-BR-3158
MDA-MB-2312012

The compound showed significant differences in potency compared to standard treatments like tamoxifen and olaparib at both time points (p < 0.05) .

Study 2: Metabolic Pathway Analysis

Another investigation focused on the metabolic pathways affected by the compound in vivo. Rats administered with the compound showed alterations in hepatic enzyme activities, leading to increased levels of certain metabolites associated with toxicity. The study emphasized the need for careful evaluation of dosage to mitigate adverse effects .

Discussion

The biological activity of this compound highlights its potential applications in medicinal chemistry and pharmacology. The compound's unique properties due to fluorination suggest it may serve as a valuable tool in drug development and synthetic biology.

However, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic benefits while assessing long-term safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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